molecular formula C16H28O2 B132326 trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid CAS No. 65355-32-0

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Cat. No. B132326
CAS RN: 65355-32-0
M. Wt: 252.39 g/mol
InChI Key: JXPGQFKJNKWDKP-UHFFFAOYSA-N
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Description

“trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid” is a chemical compound with the CAS Number: 65355-32-0 and a molecular weight of 252.4 . Its IUPAC name is (1r,4r)-4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid” is 1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18)/t12?,13?,14-,15- . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid” is a solid at room temperature . It has a boiling point of 370.9°C at 760 mmHg and a melting point of 200°C . Its flash point is 178.8°C .

Scientific Research Applications

High-Pressure Phase Studies

  • Research by Rübesamen and Schneider (1993) investigated high-pressure phase studies of liquid crystalline cyclohexane derivatives, including compounds related to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid. They used high-pressure microcomputer-assisted differential thermal analysis to observe special high-pressure effects for liquid crystals (Rübesamen & Schneider, 1993).

NMR Studies for Configuration Determination

  • Yuan et al. (2010) focused on determining the configuration of Trans-4-Propyl-Cyclohexylcarboxylic Acid using NMR (Nuclear Magnetic Resonance) methods. They conducted density functional theory (DFT) calculations to simulate the optimized configurations and used the Karplus equation for analysis (Yuan et al., 2010).

Synthesis Studies

  • Zhang Ming-yu (2012) synthesized mixtures of cis/trans-4-(5'-propyl-tetrahydropyran-2'-yl)-cyclohexane carboxylic acid from related benzoic acid by catalytic hydrogenation. The study shows the synthesis process and conditions for obtaining high purity of the compound (Zhang Ming-yu, 2012).

Studies on Cyclohexane Derivatives

  • Bekkum et al. (2010) provided details on the preparation and mass spectra of cyclohexanecarboxylic acids, contributing to the understanding of the molecular structure and fragmentation patterns of such compounds (Bekkum et al., 2010).

Safety And Hazards

The safety information for “trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPGQFKJNKWDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173830, DTXSID501184006
Record name [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

CAS RN

171337-48-7, 65355-32-0
Record name [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (cis,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-trans-(4-trans-Propylcyclohexyl)-cyclohexancarbonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

On the other hand, 50 g of 4-propyl-4'-cyanobicyclohexane was dissolved in 50 ml of C2H5OH, and 25 g of KOH and 15 ml of water was added to the resulting solution, after which the resulting mixture was refluxed for 8 hours and poured into dilute hydrochloric acid, and then the acidic solution was extracted with (C2H5)2O and the (C2H5)2O was distilled off. The residue was recrystallized from benzene to obtain 4-propyl-4'-bicyclohexanecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
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trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid

Citations

For This Compound
3
Citations
W Cao, P Liu, H Chen, Y Zhu, R Chen… - Chinese Journal of …, 2013 - Wiley Online Library
A new class of benzodioxocycloalkane‐based (C 8 –C 10 ) liquid crystals were prepared. The impact of ring (C 8 –C 10 ) as end group was investigated. The 8–9 membered ring …
Number of citations: 2 onlinelibrary.wiley.com
H Chen, P Liu, H Li, S Daniel, Z Zeng - Tetrahedron, 2013 - Elsevier
A series of new 3,4-difluoropyrrole-, 3,3,4,4-tetrafluoropyrrolidine-based tolan liquid crystals resulted from palladium-free Sonogashira coupling reactions of 1-(4-iodophenyl)-3,4-…
Number of citations: 13 www.sciencedirect.com
DJ Letinski, A Bekele… - … Toxicology and Chemistry, 2022 - Wiley Online Library
Biomimetic extraction using solid‐phase microextraction is a passive sampling analytical method that can predict the aquatic toxicity of complex petroleum substances. The method …
Number of citations: 2 setac.onlinelibrary.wiley.com

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